Thermochemical Destabilization Energy: 3-Nitrobenzonitrile Exhibits the Lowest Energetic Penalty Among Isomers
The destabilization energy associated with the presence of two electron-withdrawing groups (nitro and nitrile) on the benzene ring was experimentally determined for all three isomers via static micro-bomb calorimetry and Knudsen-effusion vapor pressure measurements [1]. The meta-isomer (3-nitrobenzonitrile) exhibits the lowest destabilization energy (8.7 ± 4.2 kJ·mol⁻¹), representing a reduction of ~50% and ~30% compared to the ortho- and para-isomers, respectively. This lower energetic penalty indicates greater intrinsic thermodynamic stability relative to its isomeric counterparts.
| Evidence Dimension | Destabilization Energy (kJ·mol⁻¹) |
|---|---|
| Target Compound Data | 8.7 ± 4.2 |
| Comparator Or Baseline | o-nitrobenzonitrile: 17.6 ± 4.1; p-nitrobenzonitrile: 12.5 ± 4.6 |
| Quantified Difference | ~50% lower than ortho; ~30% lower than para |
| Conditions | Static micro-bomb calorimetry; Knudsen-effusion method for vapor pressures; T = 298.15 K |
Why This Matters
The lower destabilization energy of the meta-isomer may translate to superior long-term storage stability and less energetic sensitivity in reactions or formulations where thermal management is critical.
- [1] Ribeiro da Silva, M. A. V., Santos, A. F. L. O. M., & Amaral, L. M. P. F. (2003). Destabilization in the isomeric nitrobenzonitriles: an experimental thermochemical study. The Journal of Chemical Thermodynamics, 35(6), 939-949. View Source
